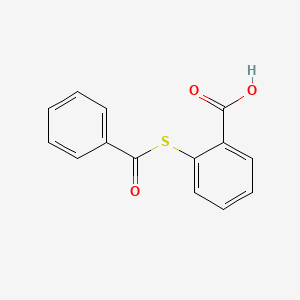

2-Benzoylsulfanylbenzoic acid

Description

2-Benzoylsulfanylbenzoic acid is a benzoic acid derivative featuring a benzoylsulfanyl (-S-C(=O)-C₆H₅) substituent at the 2-position of the aromatic ring. This structural motif confers unique electronic and steric properties, making it a critical recognition group in fluorescent probes for hydrogen polysulfides (H₂Sₙ, n > 1), which are biologically significant reactive sulfur species (RSS) . The compound’s design leverages the sulfanyl group’s nucleophilic reactivity and the benzoyl moiety’s electron-withdrawing nature to achieve selective detection of H₂Sₙ over other RSS like H₂S. Its applications span redox biology, disease diagnostics (e.g., arteriosclerosis, neurodegenerative disorders), and real-time imaging in cellular environments due to its high sensitivity and spatiotemporal resolution .

Properties

CAS No. |

39860-52-1 |

|---|---|

Molecular Formula |

C14H10O3S |

Molecular Weight |

258.29 g/mol |

IUPAC Name |

2-benzoylsulfanylbenzoic acid |

InChI |

InChI=1S/C14H10O3S/c15-13(16)11-8-4-5-9-12(11)18-14(17)10-6-2-1-3-7-10/h1-9H,(H,15,16) |

InChI Key |

AYYGQBKLLWSKJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)SC2=CC=CC=C2C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Observations:

- Electronic Effects: The benzoylsulfanyl group in this compound enhances electrophilicity at the sulfur atom, facilitating nucleophilic attack by H₂Sₙ. In contrast, electron-withdrawing groups (e.g., -NO₂, -CF₃ in ) increase acidity but may reduce selectivity for H₂Sₙ .

- Steric Hindrance : Bulky substituents (e.g., cycloheptyl in ) limit interaction with biological targets, whereas smaller groups (e.g., phenylthio in ) improve binding kinetics.

- Solubility : Polar functional groups (e.g., sulphonamide in ) enhance aqueous solubility, whereas hydrophobic moieties (e.g., benzoyl in ) favor membrane permeability.

This compound

- Specificity : Demonstrates >100-fold selectivity for H₂Sₙ over H₂S in vitro, attributed to the benzoylsulfanyl group’s dual role in stabilizing reaction intermediates and minimizing off-target interactions .

- Fluorescence Performance: Probes using this scaffold exhibit a 50–100 nm Stokes shift and nanomolar detection limits, enabling real-time imaging in live cells .

Comparative Analysis of Similar Compounds:

- 2-Cycloheptylcarbamoylmethylsulfanyl-benzoic acid () : Lacks H₂Sₙ sensitivity due to steric shielding of the sulfanyl group by the cycloheptylcarbamoyl chain. Primarily used in synthetic workflows.

- 2-((Phenylthio)methyl)benzoic acid (): Shows moderate reactivity with H₂S but poor discrimination between RSS, limiting its diagnostic utility.

- Nitro/Trifluoromethyl Derivatives (): High reactivity with electrophilic species but prone to nonspecific interactions, reducing suitability for biological imaging.

- Sulphonamide Derivatives () : Effective in antimicrobial studies due to sulfonamide’s polarity but ineffective in H₂Sₙ detection due to reduced nucleophilicity.

Q & A

Q. What are the standard synthetic routes for preparing 2-Benzoylsulfanylbenzoic acid, and what critical parameters influence yield and purity?

- Methodological Answer : A common approach involves sulfonation or sulfanylation of benzoic acid derivatives. For example, sulfonyl chloride intermediates can be synthesized using thionyl chloride (SOCl₂) and dimethylformamide (DMF) as catalysts under reflux conditions . Another method employs Lewis acids like aluminum chloride (AlCl₃) to facilitate Friedel-Crafts acylation or sulfanyl group introduction . Key parameters include reaction temperature (optimized between 70–90°C), stoichiometric control of sulfanylating agents, and purification via recrystallization or column chromatography to achieve >95% purity.

Q. How should researchers characterize this compound to confirm structural integrity and purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm the presence of the benzoyl and sulfanyl groups via ¹H and ¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Infrared Spectroscopy (IR) : Identify characteristic carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (S-H, ~2550 cm⁻¹) stretches .

- Mass Spectrometry (MS) : Verify molecular weight (e.g., [M+H]+ peak at m/z 273.3) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the recommended storage conditions and handling protocols for this compound?

- Methodological Answer : Store the compound in a desiccator at 2–8°C to prevent hydrolysis of the sulfanyl group. Use inert atmospheres (argon or nitrogen) for long-term storage. Handle with nitrile gloves and safety goggles in a fume hood to avoid inhalation or skin contact. In case of exposure, rinse affected areas with water for 15 minutes and consult a physician .

Advanced Research Questions

Q. How does the reactivity of the sulfanyl group in this compound influence its application in organosulfur chemistry?

- Methodological Answer : The sulfanyl (-S-) group participates in nucleophilic substitution reactions, enabling the synthesis of sulfones or disulfides. For example, oxidation with hydrogen peroxide (H₂O₂) converts the sulfanyl group to a sulfonyl (-SO₂-) moiety, which is useful in designing sulfonamide-based inhibitors . Kinetic studies should monitor reaction progress using thin-layer chromatography (TLC) with iodine vapor visualization .

Q. What strategies are effective for incorporating this compound into biochemical probes or enzyme inhibitors?

- Methodological Answer : Functionalize the carboxylic acid group via esterification or amidation to enhance cell permeability. For example, coupling with aminomethyl polystyrene resin generates a solid-phase library for high-throughput screening . Validate target engagement using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .

Q. How can researchers resolve contradictions in reported spectral data or synthetic yields for this compound?

- Methodological Answer : Reproduce experiments using rigorously dried solvents and freshly distilled reagents to minimize variability. Cross-validate spectral data with computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) . Publish detailed supplementary materials, including raw chromatograms and spectra, to enhance reproducibility .

Q. What advanced purification techniques optimize the purity of this compound for kinetic or mechanistic studies?

- Methodological Answer : Employ preparative HPLC with a gradient elution system (e.g., 10–90% acetonitrile in 0.1% trifluoroacetic acid) to isolate high-purity fractions (>99%). For trace metal removal, use chelating resins like Chelex 100. Characterize final products via elemental analysis (C, H, N, S) to confirm stoichiometry .

Q. How can researchers develop robust analytical methods for quantifying this compound in complex matrices (e.g., biological fluids)?

- Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard (e.g., this compound-d₄) to correct for matrix effects. Optimize ionization parameters in negative ion mode (e.g., electrospray ionization) for enhanced sensitivity. Validate the method per ICH guidelines for linearity (R² > 0.995), precision (%RSD < 5%), and recovery (85–115%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.